molecular formula C21H14BrN3 B1337420 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine CAS No. 89972-76-9

4'-(4-Bromophenyl)-2,2':6',2''-terpyridine

Cat. No. B1337420
CAS RN: 89972-76-9
M. Wt: 388.3 g/mol
InChI Key: BOPPHKMZOYPASP-UHFFFAOYSA-N
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Description

4'-(4-Bromophenyl)-2,2':6',2''-terpyridine is a terpyridine derivative that has been the subject of various studies due to its potential applications in materials science and coordination chemistry. Terpyridines are known for their ability to form complexes with transition metals, which can be utilized in the development of functional materials and catalytic systems .

Synthesis Analysis

The synthesis of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine and its derivatives has been achieved through various methods. One approach involves the Kröhnke synthesis, which allows for selective symmetrical and unsymmetrical functionalization of the terpyridine core . Another method utilizes the reaction of 2,6-bis-(pyrid-2-yl)-4-pyridone with different electrophiles under basic conditions to yield various functionalized terpyridines . Additionally, large-scale synthesis has been reported, which also led to the discovery of a green by-product, identified as an indolizinium derivative .

Molecular Structure Analysis

The molecular structure of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine has been characterized using techniques such as single-crystal X-ray diffraction, NMR spectroscopy, and mass spectrometry. These studies have revealed details about the planarity of the pyridyl rings, the angles between substituents, and the overall geometry of the molecule . The introduction of different substituents at the 4'-position can significantly influence the molecular conformation and packing in the solid state .

Chemical Reactions Analysis

The reactivity of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine has been explored in the context of forming metal complexes. It has been shown to form both homoleptic and heteroleptic complexes with various metals such as Co(II), Ru(II), Ni(II), Cu(II), Zn(II), and Ag(I) . These complexes exhibit diverse structures and properties, with some featuring distorted octahedral geometries and others forming polymeric spirals .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine and its complexes have been extensively studied. These properties include solubility, melting points, and the ability to engage in hydrogen bonding and π-interactions . The electronic properties, such as electron-donating or withdrawing effects of substituents, have been assessed through cyclic voltammetry and spectroscopic methods . The photophysical properties of certain derivatives have also been investigated for potential applications in OLEDs, with studies on fluorescence lifetimes and energy levels .

Scientific Research Applications

Applications in Material Synthesis and Characterization

4'-(4-Bromophenyl)-2,2':6',2''-terpyridine has been extensively utilized in the synthesis and characterization of various materials. For instance, its role in expanding the utility of bis(terpyridine) metal connectivity has been demonstrated through the synthesis of selectively symmetrical and unsymmetrical 4,4"-functionalized terpyridines. These terpyridines, upon being functionalized, were characterized using sophisticated techniques like 1H NMR, 13C NMR, and X-ray crystallography, signifying its importance in developing new compounds and materials with distinct properties (Eryazici et al., 2006).

Role in Complex Formation and Structural Analysis

The compound also plays a crucial role in forming complex structures with metals, leading to significant findings in structural chemistry. For example, it's been used to create homoleptic and heteroleptic iron(II) and ruthenium(II) complexes with novel terpyridines. These complexes have been structurally analyzed through methods like X-ray structure analysis, revealing interesting insights into the bonding and structure of such complexes (Fallahpour et al., 1999). Additionally, it's involved in forming coordination polymers with distinct structural configurations when reacted with metal ions like Zn and Mn, further contributing to the understanding of molecular structures and interactions (Constable et al., 2010).

Photophysical Properties and Applications

Furthermore, 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine's derivatives have been explored for their photophysical properties. Studies have been conducted on dinuclear Ru(II) polypyridine compounds containing this terpyridine as a ligand to understand their absorption spectra, redox behavior, and photophysical properties. These investigations have provided valuable insights into the photoinduced energy transfer within these compounds, which is crucial for applications like solar energy harvesting and photovoltaics (Santoni et al., 2009).

Application in OLEDs and Luminescent Materials

Its derivatives have also found applications in the field of organic light-emitting diodes (OLEDs) and luminescent materials. Research has been conducted on synthesizing and characterizing derivatives of this terpyridine for potential use as electron transport and electroluminescent materials in OLEDs, highlighting its versatility and potential in the field of advanced electronic materials (Lakshmanan et al., 2015).

Safety And Hazards

Material safety data sheets (MSDS) provide information on the potential hazards of a compound, including physical, health, and environmental hazards.


Future Directions

This could involve potential applications of the compound, areas for further research, and possible modifications to improve its properties or activity.


Please note that the availability of this information depends on the extent of research conducted on the specific compound. For a less-studied compound, some of this information might not be available. If you have a specific compound that is well-studied or a specific topic related to organic chemistry that you’re interested in, feel free to ask! I’m here to help.


properties

IUPAC Name

4-(4-bromophenyl)-2,6-dipyridin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrN3/c22-17-9-7-15(8-10-17)16-13-20(18-5-1-3-11-23-18)25-21(14-16)19-6-2-4-12-24-19/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOPPHKMZOYPASP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20444563
Record name 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-(4-Bromophenyl)-2,2':6',2''-terpyridine

CAS RN

89972-76-9
Record name 4′-(4-Bromophenyl)-2,2′:6′,2′′-terpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89972-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
212
Citations
P Korall, A Börje, PO Norrby… - Acta Chemica …, 1997 - actachemscand.org
Korall, P., Börje, A., Norrby, P.-O. and Akermark, В., 1997. High Yield Preparation of 4'-(4-Bromophenyl)-2, 2': 6', 2"-terpyridine by a Condensation Reaction. Determination of the …
Number of citations: 51 actachemscand.org
EC Constable, G Zhang, CE Housecroft… - …, 2009 - pubs.rsc.org
During attempts to produce layered materials involving protonated 4′-(4-bromophenyl)-2,2′:6′,2″-terpyridine (1) and tetrahalometallate anions, we have serendipitously …
Number of citations: 13 pubs.rsc.org
GM Lee, W Yoon, H Yun, SW Lee - Bulletin of the Korean …, 2021 - Wiley Online Library
A novel pincer‐type ligand L 2 (4′‐(4‐(6‐methoxypyridin‐3‐yl)phenyl)‐2,2′:6′,2″‐terpyridine), a terpyridine derivative, was prepared by Suzuki–Miyaura CC coupling. Under …
Number of citations: 1 onlinelibrary.wiley.com
L Chenneberg, JG Ferreira, GS Hanan - … Crystallographica Section C …, 2011 - scripts.iucr.org
The title compound, [4′-(4-bromophenyl)-2,2′:6′,2′′-terpyridine]chlorido(trifluoromethanesulfonato)copper(II), [Cu(CF3O3S)Cl(C21H14BrN3)], is a new copper complex …
Number of citations: 1 scripts.iucr.org
U Siemeling, JV der Brüggen, U Vorfeld… - … für Naturforschung B, 2003 - degruyter.com
4’-(4-Bromophenyl)-2,2’:6’,2”-terpyridine (5) was prepared on a large scale (up to 100 g batches) from 2-[3-(4-bromophenyl)-1-oxoprop-2-enyl]pyridine (3a) and N-[2-oxo-2-(2-pyridyl)- …
Number of citations: 8 www.degruyter.com
R Zibaseresht - Organic Chemistry, 2019 - pdfs.semanticscholar.org
Synthesis of a new bridging ligand 4ʹ-{4-[(2, 2ʹ-bipyridin)-4-yl]-phenyl}-2, 2ʹ: 6ʹ-2ʹʹ-terpyridine (I) was reported. A Suzuki cross-coupling reaction was conducted for the preparation …
Number of citations: 1 pdfs.semanticscholar.org
V Duprez, M Biancardo, H Spanggaard… - Macromolecules, 2005 - ACS Publications
We report the synthesis of (E)-3-(4-bromo-2,5-dioctylphenyl)-2-(4-vinylphenyl)acrylonitrile (5). We further report the synthesis of conjugated polymer materials by palladium-catalyzed …
Number of citations: 113 pubs.acs.org
PC Dhar, P Mohanty - Research Journal of Chemical Sciences …, 2016 - isca.me
This report outlines the progress to date in preparing derivatives of 2, 2': 6', 2"-Terpyridine and its metal complexes that shows spectroscopic and luminescence properties. Derivatives …
Number of citations: 2 www.isca.me
D Zych, A Slodek, M Matussek, M Filapek… - Dyes and …, 2017 - Elsevier
Novel derivatives of 4'-phenyl-2,2':6′,2″-terpyridine (tpy) with ethynyl (T1), 2-ethynyl-9,9-dioctylfluorene (T2), 9,9-dioctylfluorene (T3), 9-ethynyl-10-decyloxyanthracene (T4) …
Number of citations: 29 www.sciencedirect.com
W Leslie, AS Batsanov, JAK Howard… - Dalton Transactions, 2004 - pubs.rsc.org
The utility of Suzuki cross-coupling methodology for the in situ elaboration of bromo-functionalised bis-terpyridyl iridium(III) complexes has been explored. The complex [Ir(tpy)(tpy-ϕ-Br)]…
Number of citations: 73 pubs.rsc.org

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